molecular formula C22H21NO B3692876 N-benzyl-2,2-diphenylpropanamide

N-benzyl-2,2-diphenylpropanamide

Cat. No.: B3692876
M. Wt: 315.4 g/mol
InChI Key: WXDLWHMDXBDESX-UHFFFAOYSA-N
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Description

N-benzyl-2,2-diphenylpropanamide: is a chemical compound with the molecular formula C22H21NO . It belongs to the class of diarylmethanes and is characterized by the presence of a benzyl group attached to a diphenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,2-diphenylpropanamide typically involves the reaction of benzylamine with 2,2-diphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,2-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-benzyl-2,2-diphenylpropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound has been studied for its potential pharmacological properties. It has shown promise in preliminary studies as a modulator of certain biological pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy. Its ability to modulate specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2,2-diphenylpropanamide involves its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it has been found to enhance the uptake of glutamate in glial cells, which is believed to contribute to its anticonvulsant activity . The compound’s interaction with neuronal sodium channels and calcium channels also plays a role in its mechanism of action .

Comparison with Similar Compounds

  • N-benzyl-2,2-dimethylpropanamide
  • N-benzyl-2,2-diphenylbutanamide
  • N-benzyl-2,2-diphenylacetamide

Comparison: N-benzyl-2,2-diphenylpropanamide is unique among its similar compounds due to its specific structural features and the presence of the diphenylpropanamide moiety. This structural uniqueness contributes to its distinct chemical and pharmacological properties. For instance, while N-benzyl-2,2-dimethylpropanamide shares a similar core structure, the presence of the diphenyl groups in this compound imparts different reactivity and biological activity .

Properties

IUPAC Name

N-benzyl-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)21(24)23-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDLWHMDXBDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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